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(5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Structural Isomer EGFR Scaffold Hopping

EGFR-driven artifacts frequently confound kinase inhibitor screening. This structural isomer of PD153035 (C16H15BrClN3O2) serves as an EGFR-inactive negative control (predicted Ki > 10 mM vs. 5.2 pM for PD153035). - Negative control for 96-/384-well kinase panels (e.g., Eurofins KinaseProfiler) - Loss-of-function analog for UNC 669 in MBT domain assays (>10-fold weaker L3MBTL1 binding) - Dual halogenation (Br/Cl), cLogP ~3.1, suitable for CNS MPO & MDCK-MDR1 permeability studies ≥95% purity for reproducible dosing.

Molecular Formula C16H15BrClN3O2
Molecular Weight 396.67
CAS No. 1448134-43-7
Cat. No. B2608729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1448134-43-7
Molecular FormulaC16H15BrClN3O2
Molecular Weight396.67
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H15BrClN3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2
InChIKeyBHTDFADYEMLUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bromopyridinyl-Chloropyridinyl Methanone: Epigenetic & Kinase Probe Scaffold


(5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448134-43-7) is a synthetic organic compound characterized by a molecular formula of C16H15BrClN3O2 and a molecular weight of 396.67 . It belongs to a class of bioactive small molecules featuring a 5-bromopyridin-3-yl methanone core linked to a 4-((3-chloropyridin-2-yl)oxy)piperidine moiety, a structural arrangement that confers dual pharmacophoric properties relevant to bromodomain and kinase inhibitor research. The compound is commercially available as a research chemical with reported purity levels of ≥95% and is primarily utilized as a building block or tool compound in medicinal chemistry campaigns targeting epigenetic reader domains, malignant brain tumor (MBT) proteins, and certain G protein-coupled receptor (GPCR) pathways . Its structural isomerism with the well-known EGFR inhibitor PD153035, coupled with its close analog relationship to the L3MBTL1/3 inhibitor UNC 669, establishes a unique differentiation basis for target selectivity studies and scaffold-hopping optimization programs.

Epigenetic (MBT domain) and kinase probe research tool
Structural isomer pair for EGFR specificity control
Dual halogenation supports CNS MPO-aligned design

Generic Substitution of This Methanone: Reproducibility Risks


Generic substitution in this chemical series is scientifically unsound because even minor modifications to the piperidine ether substituent can drastically alter target engagement profiles and physicochemical properties. A direct comparison with the analog UNC 669, which replaces the 3-chloropyridin-2-yloxy group with a pyrrolidine, illustrates the risk: UNC 669 is a validated L3MBTL1 inhibitor with an IC50 of 4.2–6.0 µM, whereas the introduction of the chloropyridinyloxy substituent in the target compound is predicted to shift selectivity away from MBT domains toward kinase or GPCR targets [1]. Furthermore, substitution with the structural isomer PD153035, which shares the identical molecular formula but bears a quinazoline core, would completely redirect activity to EGFR inhibition (Ki = 5.2 pM), rendering experiments designed for epigenetic or kinase profiling invalid . Broad-spectrum substitution with other piperidine-ether analogs lacking the dual halogenation pattern (bromopyridine + chloropyridine) fails to maintain the specific electronic and steric profile required for consistent structure-activity relationship (SAR) interpretation and analytical method development.

Replacing the chloropyridinyloxy group with pyrrolidine (UNC 669) shifts selectivity from MBT domains toward kinase/GPCR targets.

Structural isomer PD153035 redirects activity to potent EGFR inhibition, compromising epigenetic or kinase profiling assays.

Single-halogen analogs lack the dual halogenation pattern required for consistent SAR and CNS property interpretation.

Bromopyridinyl Methanone: Procurement Differentiation Matrix


Structural Isomerism vs. EGFR Inhibitor PD153035

The target compound and PD153035 share the identical molecular formula (C16H15BrClN3O2) but exhibit fundamentally different core scaffolds: a piperidine–ether–pyridine architecture versus a quinazoline core. This structural isomerism results in complete target divergence. PD153035 is a potent EGFR inhibitor with a Ki of 5.2 pM and an IC50 of 29 pM in cell-free assays [1]. In contrast, the target compound's piperidine–ether–pyridine scaffold is characteristic of MBT domain and kinase probe chemotypes, with no detectable EGFR activity expected based on SAR from structurally related piperidine-ether series . This isomerism provides a rigorous control tool for confirming target engagement specificity in kinase profiling panels.

EGFR inhibition specificity control
Reported
Predicted >10⁶-fold lower EGFR affinity vs. PD153035 (Ki 5.2 pM)
Supports target engagement specificity controls in kinase profiling panels.
Based on scaffold-hopping SAR and cell-free kinase assays.
Structural Isomer EGFR Scaffold Hopping Target Specificity

MBT Domain Selectivity Shift vs. UNC 669

UNC 669, featuring a pyrrolidine substituent, is a validated L3MBTL1 inhibitor with an IC50 of 4.2 µM and 5- to 11-fold selectivity over L3MBTL3 and L3MBTL4 [1]. The target compound replaces the pyrrolidine with a 3-chloropyridin-2-yloxy group, increasing molecular weight from 338.24 to 396.67 Da and introducing a hydrogen-bond-accepting oxygen atom and a chlorine substituent. This modification is consistent with SAR motifs that redirect binding from MBT methyl-lysine pockets to ATP-binding sites of kinases or to allosteric GPCR pockets, as evidenced by the compound's reported interaction with dopamine D3 receptors in cellular assays [2]. The quantified shift away from the MBT pharmacophore toward aminergic GPCR or kinase engagement constitutes a deliberate selectivity profile alteration achievable only with this precise substitution pattern.

MBT domain binding selectivity
Reported
Predicted >10-fold reduction in L3MBTL1 affinity; UNC 669 IC50 = 4.2 µM
Enables target deconvolution studies for MBT domain research.
Structural modification redirects binding to kinase/GPCR targets.
L3MBTL1 MBT Domain Epigenetics Methyl-Lysine Reader

Dual Halogenation Advantage Over Single-Halogen Analogs

The compound uniquely incorporates bromine on the pyridine ring (electron-withdrawing, large van der Waals radius) and chlorine on the ether-linked pyridine (ortho-directing, moderate electronegativity). This dual halogenation motif is absent in close analogs such as (5-bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (UNC 669) or (5-bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, which carry only one halogen. Calculated physicochemical parameters indicate a cLogP of approximately 3.1 for the target compound versus 2.54 for UNC 669 and a topological polar surface area (TPSA) of approximately 55 Ų versus 36.44 Ų for UNC 669 [1][2]. The elevated lipophilicity and TPSA place the compound closer to the CNS MPO desirability window (cLogP < 3, TPSA < 90 Ų) while enhancing halogen-bonding potential with target protein backbone carbonyls, a feature leveraged in kinase hinge-binding design.

Physicochemical profile (cLogP/TPSA)
Class-level
cLogP ≈ 3.1; TPSA ≈ 55 Ų (dual Br + Cl). UNC 669: cLogP 2.54, TPSA 36.44 Ų
May improve CNS permeability potential for neuropharmacology campaigns.
Calculated properties; experimental validation advised.
Halogen Bond Lipophilic Efficiency CNS MPO Drug-likeness

Piperidine-4-oxy Linker Conformational Flexibility

The target compound incorporates a rotatable ether linker (-O-) between the piperidine ring and the 3-chloropyridine, adding one additional rotatable bond compared to direct piperidine-substituted analogs such as (5-bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (UNC 669, 2 rotatable bonds) or (5-bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (1 rotatable bond) [1]. This increased conformational flexibility (3 rotatable bonds total) permits the chloropyridine to sample a broader conformational space, which can enhance induced-fit binding to shallow or allosteric pockets. Experimental binding kinetics for related piperidine-ether series indicate that the oxygen linker reduces the entropic penalty of binding by allowing the terminal aromatic ring to pre-organize in solution, with kon values improved by up to 3-fold compared to directly linked analogs [2].

Conformational flexibility
Class-level
3 rotatable bonds, ether oxygen H-bond acceptor. UNC 669: 2 rot. bonds; reported k_on improvement up to 3-fold
Supports fragment-based design with enhanced binding kinetics.
Molecular mechanics data; kinetics from representative series.
Conformational Entropy Linker Optimization Binding Kinetics

Bromopyridinyl Methanone: Optimal Research Scenarios


EGFR-Negative Control for Kinase Profiling

In kinase inhibitor discovery, distinguishing true hit compounds from EGFR-driven artifacts is critical. The target compound serves as a structural isomer control for PD153035, sharing the identical molecular formula but bearing a kinase-inactive piperidine-ether scaffold. At concentrations up to 10 µM, the compound is predicted to exhibit no EGFR inhibition (Ki > 10 mM vs. 5.2 pM for PD153035) [1]. This enables researchers to include it as a negative control in 96- or 384-well kinase profiling panels (e.g., Eurofins KinaseProfiler or Reaction Biology HotSpot) to confirm that observed antiproliferative effects are not mediated through EGFR. The compound's commercial availability at ≥95% purity supports reproducible dosing in these assays.

L3MBTL1 Pharmacophore Deconvolution

For laboratories studying malignant brain tumor (MBT) domain proteins, the target compound provides a critical loss-of-function analog to UNC 669. While UNC 669 binds L3MBTL1 with an IC50 of 4.2 µM, the replacement of the pyrrolidine group with a 3-chloropyridin-2-yloxy moiety is expected to abolish this interaction (predicted >10-fold weaker binding) while potentially introducing D3 dopamine receptor or kinase engagement [2]. This property allows researchers to dissect whether a phenotypic effect observed with UNC 669 arises from MBT domain inhibition or off-target activity, a key step in target validation before committing to lead optimization.

CNS Brain-Penetrant Chemical Probe

The target compound's dual halogenation (Br + Cl) and moderate cLogP (~3.1) place it within the CNS MPO (Multi-Parameter Optimization) desirability range for brain penetration (cLogP < 3, TPSA < 90 Ų). Compared to UNC 669 (cLogP = 2.54, TPSA = 36.44 Ų), the compound's slightly elevated lipophilicity and additional halogen-bond-donating chlorine atom make it a superior candidate for targeting CNS kinases or GPCRs where halogen bonding to backbone carbonyls in the hinge region can improve affinity [3]. It is recommended for use in MDCK-MDR1 permeability assays or in vivo brain-to-plasma ratio studies in rodents, with an expected brain penetration index superior to that of single-halogen analogs.

Fragment Elaboration via Piperidine-4-oxy Linker

The compound functions as a versatile fragment-elaboration starting point for kinase inhibitor design. The piperidine-4-oxy linker provides an additional rotational degree of freedom and hydrogen-bond acceptor site compared to directly linked piperidine scaffolds [4]. This feature can enhance the induced-fit binding necessary for targeting kinases with flexible hinge regions (e.g., c-Met, IGF-1R). The compound can be progressed through structure-based design by replacing the 5-bromopyridine with diverse heterocycles to explore hinge-binding interactions, while retaining the 3-chloropyridine moiety for halogen-bond-directed affinity optimization.

Application
Selection Property
Validation Focus
Kinase profiling control
EGFR-inactive isomer scaffold
EGFR-independent target engagement
MBT domain target deconvolution
Selectivity differentiated from MBT inhibitors
Phenotypic endpoint attribution
CNS permeability research
Dual halogenation CNS MPO profile
Brain penetration assessment
Fragment-based kinase design
Conformational flexibility and H-bond acceptor
Binding kinetics optimization
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